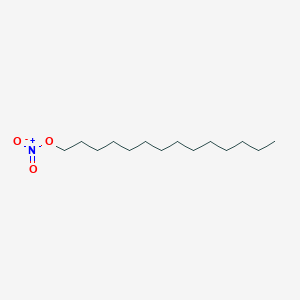
1-Tetradecyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetradecyl nitrate: is an organic compound with the molecular formula C₁₄H₂₉NO₃ . It is a nitrate ester derived from tetradecanol, a long-chain alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tetradecyl nitrate can be synthesized through the nitration of tetradecanol. The reaction typically involves the use of nitric acid as the nitrating agent. The process is carried out under controlled conditions to ensure the selective formation of the nitrate ester. The reaction can be represented as follows:
C₁₄H₂₉OH+HNO₃→C₁₄H₂₉NO₃+H₂O
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The process may also include purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Tetradecyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form nitro compounds.
Reduction: The nitrate group can be reduced to form amines.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Various nucleophiles can be used to substitute the nitrate group, depending on the desired product.
Major Products Formed:
Oxidation: Formation of nitroalkanes.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl derivatives with different functional groups.
Scientific Research Applications
1-Tetradecyl nitrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 1-tetradecyl nitrate involves its interaction with molecular targets and pathways within biological systems. The nitrate group can undergo metabolic transformations, leading to the release of nitric oxide (NO), a signaling molecule involved in various physiological processes. The compound’s effects are mediated through the activation of specific receptors and enzymes, resulting in downstream biological responses .
Comparison with Similar Compounds
1-Tetradecyl sulfate: An anionic surfactant with similar long-chain alkyl structure but different functional group.
1-Tetradecyl bromide: A halogenated derivative with similar alkyl chain length.
1-Tetradecyl alcohol: The parent alcohol from which 1-tetradecyl nitrate is derived.
Uniqueness: this compound is unique due to its nitrate ester functional group, which imparts distinct chemical reactivity and potential biological activities. Unlike its sulfate or bromide counterparts, the nitrate group can participate in redox reactions and release nitric oxide, making it valuable for specific applications in research and industry .
Properties
CAS No. |
24152-76-9 |
|---|---|
Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
tetradecyl nitrate |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17/h2-14H2,1H3 |
InChI Key |
DUNXOJJZJRNHEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















